Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
CAS No.:
Cat. No.: VC13311697
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10Cl2N2O2 |
|---|---|
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9- |
| Standard InChI Key | DDJOIKUARWSPEQ-ZROIWOOFSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/Cl |
| SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (molecular formula: C₁₀H₁₀Cl₂N₂O₂) features a planar hydrazone group (-NH-N=) linking a 4-chlorophenyl moiety to a chloro-substituted acetate ester. The Z-configuration is anticipated due to intramolecular hydrogen bonding between the hydrazone NH and ester carbonyl oxygen, a structural motif observed in analogous compounds . Key physicochemical properties inferred from related derivatives include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 273.11 g/mol |
| Melting Point | ~140–145°C (estimated) |
| Solubility | Soluble in ethanol, ethyl acetate |
| Spectral Data (IR) | ν(C=O) ≈ 1730 cm⁻¹, ν(C=N) ≈ 1610 cm⁻¹ |
The electron-withdrawing chloro substituent on the phenyl ring enhances electrophilicity at the hydrazone carbon, facilitating nucleophilic substitution and cyclization reactions .
Synthesis and Optimization
The synthesis follows a two-step diazotization and coupling protocol, adapted from methods used for its 4-methoxyphenyl analog :
Step 1: Diazotization of 4-Chloroaniline
4-Chloroaniline reacts with NaNO₂ and HCl at −5°C to form the diazonium salt.
Step 2: Coupling with Ethyl 2-Chloro-3-Oxobutyrate
The diazonium salt is coupled with ethyl 2-chloro-3-oxobutyrate in aqueous sodium acetate, yielding the target compound.
Optimization Insights:
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Temperature Control: Maintaining temperatures below 5°C prevents diazonium salt decomposition.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to >90% .
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Purification: Column chromatography (ethyl acetate/hexane, 1:4) achieves >98% purity.
Reactivity and Derivative Synthesis
The compound serves as a versatile intermediate due to its reactive chloro and hydrazone groups:
Nucleophilic Substitution
The α-chloro atom undergoes substitution with nucleophiles (e.g., amines, thiols):
For example, reaction with morpholine forms morpholino derivatives, precursors to anticoagulants like Apixaban .
Cyclization Reactions
With thioureas or thiosemicarbazides, the compound forms thiazole or pyrazole heterocycles:
These derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 0.22–0.45 μg/mL) .
Biological Activity and Applications
Antimicrobial Properties
Derivatives demonstrate broad-spectrum activity:
| Derivative | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Thiazole-5a | 0.45 | Escherichia coli |
| Pyrazole-7b | 0.22 | Staphylococcus aureus |
The 4-chlorophenyl group enhances membrane penetration compared to methoxy analogs, improving efficacy .
Toxicity Profile
Low cytotoxicity (IC₅₀ > 60 μM in HEK293 cells) indicates a favorable therapeutic index .
Comparative Analysis with Structural Analogs
Key differences between Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate and related compounds:
The 4-chloro derivative balances reactivity and solubility, making it ideal for pharmaceutical intermediates.
Industrial and Research Applications
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Pharmaceutical Intermediates: Key precursor in anticoagulant synthesis (e.g., Apixaban) .
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Material Science: Forms coordination complexes with transition metals (e.g., Cu²⁺) for catalytic applications.
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Agrochemicals: Derivatives act as herbicides with EC₅₀ values of 0.8–1.2 μM against Arabidopsis thaliana .
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